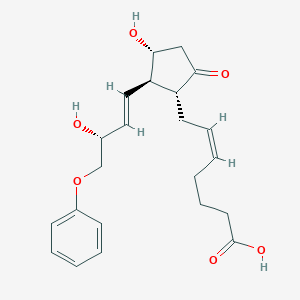

16-phenoxy tetranor Prostaglandin E2

Vue d'ensemble

Description

La 16-phénoxy tétranor Prostaglandine E2 est un métabolite mineur de la sulprostone, formé par l'hydrolyse de la liaison méthylsulfonamide . Elle est identifiée dans le plasma humain après l'administration parentérale de sulprostone . Ce composé est une forme acide libre de la sulprostone et est principalement utilisé pour la recherche scientifique .

Méthodes De Préparation

Analyse Des Réactions Chimiques

La 16-phénoxy tétranor Prostaglandine E2 subit diverses réactions chimiques, notamment :

Hydrolyse : La réaction principale formant ce composé à partir de la sulprostone.

Oxydation et réduction :

Substitution : Les réactions de substitution spécifiques impliquant ce composé ne sont pas largement rapportées.

Le principal produit formé par l'hydrolyse de la sulprostone est la 16-phénoxy tétranor Prostaglandine E2 .

Applications de recherche scientifique

La 16-phénoxy tétranor Prostaglandine E2 est utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Étude de l'hydrolyse de la sulprostone et des composés apparentés.

Biologie : Étude des voies métaboliques et des métabolites mineurs des prostaglandines.

Médecine : Compréhension de la pharmacocinétique et du métabolisme de la sulprostone.

Industrie : Utilisation limitée, principalement dans des contextes de recherche et développement.

Mécanisme d'action

Le mécanisme d'action de la 16-phénoxy tétranor Prostaglandine E2 implique son interaction avec les récepteurs des prostaglandines . Ces récepteurs sont des protéines liées à la membrane qui interagissent avec des protéines régulatrices spécifiques des nucléotides guanine, ce qui entraîne des modifications des seconds messagers intracellulaires tels que l'AMPc, le triphosphate d'inositol et le Ca2+ . Cette interaction entraîne diverses réponses physiologiques, notamment la contraction des muscles lisses et l'inhibition de la lipolyse .

Applications De Recherche Scientifique

16-phenoxy tetranor Prostaglandin E2 is used in various scientific research applications, including:

Chemistry: Studying the hydrolysis of sulprostone and related compounds.

Biology: Investigating the metabolic pathways and minor metabolites of prostaglandins.

Medicine: Understanding the pharmacokinetics and metabolism of sulprostone.

Industry: Limited use, primarily in research and development settings.

Mécanisme D'action

The mechanism of action of 16-phenoxy tetranor Prostaglandin E2 involves its interaction with prostaglandin receptors . These receptors are membrane-bound proteins that interact with specific guanine nucleotide regulatory proteins, leading to changes in intracellular second messengers such as cAMP, inositol trisphosphate, and Ca2+ . This interaction results in various physiological responses, including smooth muscle contraction and inhibition of lipolysis .

Comparaison Avec Des Composés Similaires

La 16-phénoxy tétranor Prostaglandine E2 est unique en raison de sa formation par l'hydrolyse de la sulprostone . Les composés similaires incluent :

Sulprostone : Le composé parent à partir duquel la 16-phénoxy tétranor Prostaglandine E2 est dérivée.

Prostaglandine E2 : Un composé apparenté ayant des activités biologiques similaires.

Prostaglandine F2α : Une autre prostaglandine ayant des effets physiologiques distincts.

Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs voies métaboliques et leurs réponses physiologiques spécifiques .

Activité Biologique

16-Phenoxy tetranor prostaglandin E2 is a minor metabolite derived from sulprostone, a synthetic analog of prostaglandin E2 (PGE2). This compound is notable for its biological activity and potential therapeutic applications, particularly in the fields of reproductive health and inflammation. Understanding its biological mechanisms, pharmacokinetics, and effects on various physiological processes is crucial for its application in medical research.

This compound is formed through the hydrolysis of the methylsulfonamide bond in sulprostone. Its chemical structure allows it to interact with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4), which mediate various biological responses.

Chemical Structure

- Molecular Formula : C22H26O5

- Molecular Weight : 370.4 g/mol

The biological activity of this compound is primarily mediated through its binding to prostaglandin receptors. This interaction leads to various downstream effects, including modulation of inflammatory responses and regulation of vascular tone.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to influence the production of pro-inflammatory cytokines and modulate immune responses.

- Reproductive Health : Similar to other prostaglandins, it plays a role in uterine contractions and may have implications in labor induction.

- Metabolic Pathways : The compound is involved in arachidonic acid metabolism, which is crucial for the synthesis of various eicosanoids.

Case Studies

- Uterine Rupture Following Administration :

-

Impact on Immune Function :

- In a study examining trauma patients, elevated levels of PGE2 were associated with suppressed antimicrobial activities of neutrophils and monocytes. This suggests that 16-phenoxy tetranor PGE2 may contribute to immune suppression following injury, indicating a complex role in inflammation and immune response .

Data Table: Metabolite Profiling in ENDS Users

A recent study highlighted significant alterations in metabolite levels among electronic nicotine delivery system (ENDS) users compared to non-users. Notably, this compound showed a 4.59-fold increase in saliva samples from ENDS users.

| Metabolite | Fold Change | P-value |

|---|---|---|

| Cotinine | 120.28 | 7.05 × 10^-10 |

| Anabasine | 72.37 | 1.03 × 10^-8 |

| Prostaglandin G2 | 3.20 | 0.02 |

| 16-Phenoxy Tetranor PGE2 | 4.59 | 4.31 × 10^-3 |

| Leukotriene D4 methyl ester | 3.80 | 9.17 × 10^-3 |

This data suggests that exposure to ENDS may enhance the metabolism of arachidonic acid pathways, leading to increased production of inflammatory mediators like prostaglandins .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, it is known to be present in human plasma following parenteral administration of sulprostone. Its stability and metabolic pathways are critical for understanding its therapeutic potential .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-OMIHVFMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.